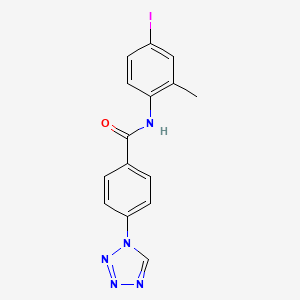![molecular formula C19H23ClN2O4S B4655336 4-chloro-N-(3-ethoxypropyl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4655336.png)
4-chloro-N-(3-ethoxypropyl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide
Vue d'ensemble
Description
4-chloro-N-(3-ethoxypropyl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide is a chemical compound that has been extensively researched for its potential application in various scientific fields. This compound is commonly known as CEESB and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of CEESB is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell division and growth. This leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
CEESB has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer activity, CEESB has been shown to exhibit anti-inflammatory and antioxidant activity. It has also been found to have a protective effect against oxidative stress and DNA damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CEESB for lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of CEESB is its potential toxicity, which must be carefully considered when designing experiments.
Orientations Futures
There are several future directions for research on CEESB. One area of interest is in the development of new anti-cancer drugs based on the structure of CEESB. Another area of research is in the study of the mechanisms of action of CEESB, which could lead to the development of new treatments for cancer and other diseases. Additionally, further research is needed to fully understand the potential toxicity of CEESB and to develop safe and effective dosing regimens for clinical use.
Applications De Recherche Scientifique
CEESB has been studied extensively for its potential application in various scientific fields. One of the primary areas of research is in the development of new drugs for the treatment of cancer. CEESB has been found to exhibit potent anti-cancer activity in vitro and in vivo, making it a promising candidate for further development.
Propriétés
IUPAC Name |
4-chloro-N-(3-ethoxypropyl)-3-[(2-methylphenyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O4S/c1-3-26-12-6-11-21-19(23)15-9-10-16(20)18(13-15)27(24,25)22-17-8-5-4-7-14(17)2/h4-5,7-10,13,22H,3,6,11-12H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNROUASRYZMOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)NC2=CC=CC=C2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{4-[2-cyano-2-(3-nitrophenyl)vinyl]phenoxy}acetic acid](/img/structure/B4655269.png)
![ethyl 1-[N-(mesitylsulfonyl)-N-methylglycyl]-4-piperidinecarboxylate](/img/structure/B4655273.png)
![2-({1-cyclopropyl-4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B4655281.png)
![ethyl 4-[(2-chloro-3-phenylacryloyl)amino]benzoate](/img/structure/B4655300.png)
![N-[3-({4-[(2-chloro-4-nitrophenyl)thio]benzyl}oxy)phenyl]acetamide](/img/structure/B4655303.png)

![4-methoxy-N-(2-methoxy-1-methylethyl)-3-[(propylamino)sulfonyl]benzamide](/img/structure/B4655316.png)
![N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-5-ethyl-3-thiophenecarboxamide](/img/structure/B4655329.png)
![[2-[(4-bromophenyl)amino]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B4655332.png)
![1-(5-chloro-2-pyridinyl)-4-{[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B4655339.png)
![4-(ethoxycarbonyl)-1-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)methyl]pyridinium bromide](/img/structure/B4655343.png)
![3-butoxy-N-{5-[(2-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4655344.png)
![4-(3-methoxy-4-{2-[(4-methylphenyl)thio]ethoxy}benzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B4655357.png)
![2,6-dimethoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4655359.png)